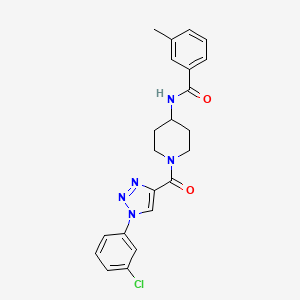

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,3-triazole ring, a piperidine moiety, and substituted benzamide groups. Its molecular formula is C22H21ClN5O2, with a molecular weight of 422.9 g/mol.

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJXSNNRAAMLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:

Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.

Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.

Industrial Production Methods:

For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.

Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.

Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.

Major Products Formed:

From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.

From Reduction: : Reduced forms of the triazole ring or carbonyl group.

From Substitution: : Various substituted analogs depending on the reactants involved.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide. The compound exhibits cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Studies: Related triazole compounds have shown IC50 values ranging from 17.83 μM to 54.3 μM against breast cancer cell lines such as MDA-MB-231 and MCF-7.

- Mechanism of Action: The antitumor effects are attributed to the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in tumor proliferation pathways.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 | 17.83 | |

| MCF-7 | 54.3 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to modulate neurotransmitter systems, which could provide therapeutic benefits in neurodegenerative diseases.

Key Findings:

- Cognitive Enhancement: The anti-acetylcholinesterase activity can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

| Effect | Mechanism | Reference |

|---|---|---|

| Cognitive Improvement | Inhibition of AChE |

Antiproliferative Effects

A study on a series of triazole derivatives demonstrated that specific substitutions significantly influenced antiproliferative activity against cancer cells. The most potent compounds exhibited IC50 values lower than established chemotherapeutics like Cisplatin.

In Vivo Studies

Preliminary in vivo evaluations suggest that certain derivatives may reduce tumor growth in animal models with minimal toxicity to normal tissues.

Mechanism of Action

Molecular Targets and Pathways:

The exact mechanism of action depends on its application:

Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.

Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several analogs, differing primarily in substituents on the triazole-linked phenyl ring and the amide group. Below is a detailed comparison:

Substituent Variations on the Triazole-Linked Phenyl Ring

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 3-chloro substituent (target compound) enhances electrophilicity compared to 3-fluoro (moderate electronegativity) or 3,4-dimethyl (electron-donating) groups. This may affect binding to hydrophobic pockets in biological targets .

Variations in the Amide Group

Key Observations :

- Hydrogen-bonding capacity: The 4-fluorobenzamide (C23H24FN5O2) introduces a polar fluorine atom, which may improve solubility in aqueous environments compared to the non-polar 3-methyl group .

Molecular Weight and Formula Trends

The molecular weights of these analogs range from 396.4 to 456.5 g/mol , with the target compound (422.9 g/mol) occupying a middle range. Larger substituents (e.g., tert-butyl in C25H27FN5O2) increase molecular weight but may compromise metabolic stability .

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. The compound is characterized by its complex structure that includes a triazole ring, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is . The structure can be represented as follows:

The biological activity of triazole derivatives like N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide often involves:

- Enzyme Inhibition : Triazoles can inhibit specific enzymes or receptors, leading to altered cellular functions.

- Antiproliferative Effects : These compounds have shown potential in inhibiting cancer cell proliferation through various pathways.

Antitumor Activity

Research has demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study reported that related triazole compounds showed IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) . The mechanism often involves inducing apoptosis and disrupting the cell cycle.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. For instance, some derivatives have shown efficacy against bacterial strains such as E. coli, with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . This suggests potential applications in treating infections.

Antitrypanosomal Activity

Another area of interest is the antitrypanosomal activity of triazole derivatives. A study highlighted that certain analogs exhibited potent activity against Trypanosoma cruzi, with IC50 values significantly lower than traditional treatments . This indicates a promising avenue for developing new treatments for Chagas disease.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.